
3-(4-chlorobenzyl)-1-cyclohexyl-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorobenzyl)-1-cyclohexyl-2,5-pyrrolidinedione, commonly known as CCPP, is a chemical compound that belongs to the family of N-substituted lactams. It is an important intermediate in the synthesis of various pharmaceutical drugs, including anticonvulsants, sedatives, and hypnotics. CCPP has gained significant attention from the scientific community due to its potential therapeutic properties and its ability to modulate various biological processes.
Wirkmechanismus
The exact mechanism of action of CCPP is not fully understood. However, it is believed to modulate the activity of various neurotransmitter receptors in the brain, including GABA and glutamate receptors. CCPP has been shown to enhance the activity of GABA receptors, which results in an increase in inhibitory neurotransmission and a decrease in neuronal excitability. CCPP has also been shown to block the activity of glutamate receptors, which results in a decrease in excitatory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
CCPP has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anticonvulsant, sedative, and hypnotic activity in animal models. CCPP has also been shown to modulate various biological processes, including ion channels, GABA receptors, and glutamate receptors. CCPP has been shown to enhance the activity of GABA receptors, which results in an increase in inhibitory neurotransmission and a decrease in neuronal excitability. CCPP has also been shown to block the activity of glutamate receptors, which results in a decrease in excitatory neurotransmission and a decrease in neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
CCPP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. CCPP is also relatively inexpensive compared to other compounds with similar activity. However, there are some limitations to using CCPP in lab experiments. CCPP has a relatively low solubility in water, which can make it difficult to administer in certain experiments. CCPP also has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of CCPP. One potential area of research is the development of new drugs that are based on the structure of CCPP. CCPP has been shown to possess a wide range of therapeutic properties, and there is potential to develop new drugs that are more effective and have fewer side effects. Another potential area of research is the study of the long-term effects of CCPP. CCPP has a relatively short half-life, and it is not clear what the long-term effects of chronic CCPP exposure might be. Finally, there is potential to study the effects of CCPP on other biological processes, such as inflammation and oxidative stress. CCPP has been shown to modulate various biological processes, and there is potential to explore its effects on other systems in the body.
Synthesemethoden
The synthesis of CCPP involves the reaction of 4-chlorobenzylamine with cyclohexanone in the presence of sodium ethoxide. The resulting product is then treated with maleic anhydride to yield CCPP. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
CCPP has been extensively studied for its potential therapeutic properties. It has been shown to possess anticonvulsant, sedative, and hypnotic activity in animal models. CCPP has also been investigated for its ability to modulate various biological processes, including ion channels, GABA receptors, and glutamate receptors.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-cyclohexylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c18-14-8-6-12(7-9-14)10-13-11-16(20)19(17(13)21)15-4-2-1-3-5-15/h6-9,13,15H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSJBRAPZCUKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)
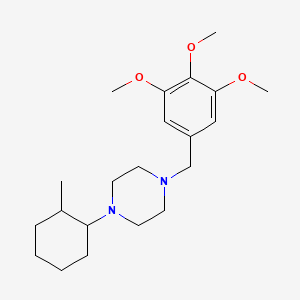
![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)
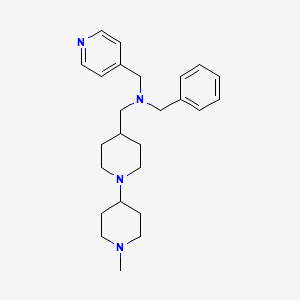
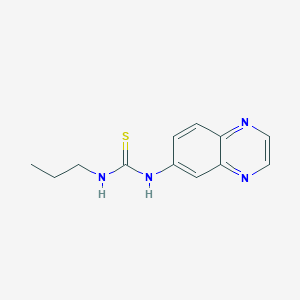
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)
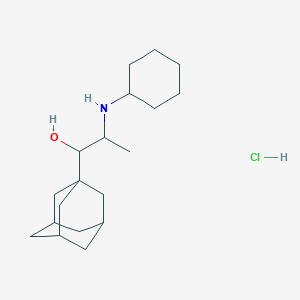
![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)
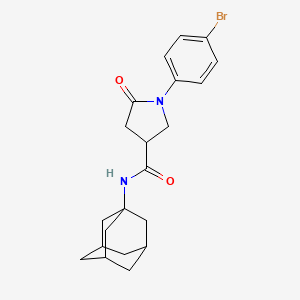
![5-(2-furylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4982293.png)
![8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)
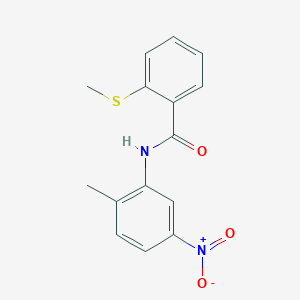
![N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4982306.png)